Dimethyl isothiocyanatosuccinate

Descripción

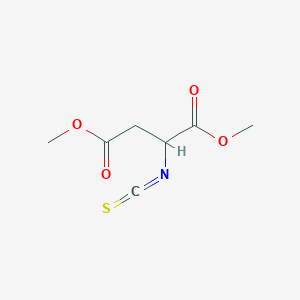

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl 2-isothiocyanatobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHDEBYHAZNXDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121928-38-9 | |

| Record name | Dimethyl isothiocyanatosuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121928389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 121928-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis and Purification of Dimethyl 2,3-Diisothiocyanatosuccinate: A Technical Guide

This guide provides an in-depth exploration of the synthesis and purification of dimethyl 2,3-diisothiocyanatosuccinate, a vicinal diisothiocyanate with potential applications in organic synthesis and drug development. The narrative focuses on the chemical principles, practical execution, and critical considerations for researchers and professionals in the field.

Foundational Principles: The Chemistry of Isothiocyanate Synthesis

Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. Their synthesis from primary amines is a cornerstone of organic chemistry, with several methods available. The most direct and widely employed route involves the reaction of a primary amine with thiophosgene (CSCl₂). This reaction proceeds via a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isothiocyanate.

The synthesis of vicinal diisothiocyanates, such as dimethyl 2,3-diisothiocyanatosuccinate, follows the same fundamental principle, utilizing a diamine as the starting material. In this case, dimethyl 2,3-diaminosuccinate serves as the precursor. The reaction involves the conversion of both primary amine groups into isothiocyanate functionalities.

Synthesis of Dimethyl 2,3-Diisothiocyanatosuccinate

The synthesis of dimethyl 2,3-diisothiocyanatosuccinate is achieved through the reaction of dimethyl 2,3-diaminosuccinate with thiophosgene in the presence of a base to neutralize the HCl byproduct.

Reaction Pathway

The chemical transformation can be represented as follows:

Caption: Synthesis of dimethyl 2,3-diisothiocyanatosuccinate.

Experimental Protocol

Materials:

-

Dimethyl 2,3-diaminosuccinate

-

Thiophosgene (CSCl₂)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃))

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), dissolve dimethyl 2,3-diaminosuccinate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add a slight excess (approximately 2.2 equivalents) of triethylamine to the solution.

-

Thiophosgene Addition: Cool the reaction mixture in an ice bath. Slowly add a solution of thiophosgene (2 equivalents) in the same anhydrous solvent to the stirred mixture via a dropping funnel. Caution: Thiophosgene is highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Filter the reaction mixture to remove the triethylammonium chloride salt that has precipitated.

-

Wash the filtrate with a dilute acid (e.g., 1M HCl) to remove any remaining triethylamine, followed by a wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification of Dimethyl 2,3-Diisothiocyanatosuccinate

Purification is a critical step to obtain a high-purity product. For isothiocyanates, which can be sensitive compounds, the choice of purification method is crucial.[1]

Purification Workflow

Caption: Purification workflow for the target compound.

Column Chromatography

Column chromatography is a widely used technique for the separation and purification of organic compounds.[2]

Protocol:

-

Stationary Phase: Silica gel is a common choice for the stationary phase.

-

Mobile Phase (Eluent): A mixture of non-polar and polar solvents is typically used. The optimal eluent system should be determined by TLC analysis of the crude product. A good starting point could be a mixture of hexane and ethyl acetate, with a gradient of increasing ethyl acetate concentration.

-

Procedure:

-

Pack a chromatography column with silica gel slurried in the initial eluent.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Recrystallization

Recrystallization is an effective method for purifying solid compounds.[1]

Protocol:

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Test small amounts of the product in various solvents (e.g., ethanol, methanol, hexane, or mixtures) to find a suitable one.

-

Procedure:

-

Dissolve the crude or partially purified product in a minimum amount of the hot recrystallization solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

Characterization

The identity and purity of the synthesized dimethyl 2,3-diisothiocyanatosuccinate should be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic isothiocyanate (-N=C=S) stretching vibration, typically in the region of 2000-2200 cm⁻¹.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: A sharp melting point is indicative of high purity.

Safety and Handling

-

Thiophosgene: This reagent is extremely toxic, corrosive, and a lachrymator. It must be handled with extreme caution in a certified fume hood, and appropriate PPE, including gloves, safety goggles, and a lab coat, is mandatory.

-

Solvents: Organic solvents used in the synthesis and purification are flammable and may be toxic. Handle them in a well-ventilated area and away from ignition sources.

-

General Precautions: Always follow standard laboratory safety procedures.

Conclusion

The synthesis of dimethyl 2,3-diisothiocyanatosuccinate from dimethyl 2,3-diaminosuccinate and thiophosgene is a feasible process based on well-established chemical principles. Careful execution of the reaction and a systematic approach to purification, employing techniques such as column chromatography and recrystallization, are essential for obtaining a high-purity product. The successful synthesis and purification of this compound open avenues for its further investigation in various fields of chemical research.

References

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746–1752. [Link]

-

Cież, D. (2014). Dimethyl dl-2,3-dibenzyl-2,3-diisothiocyanatosuccinate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o57. [Link]

-

Bojarczuk, M., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 26(4), 843. [Link]

-

ResearchGate. (n.d.). Preparation of isothiocyanates. Retrieved from [Link]

Sources

The Definitive Guide to Dimethyl Isothiocyanatosuccinate: Mechanism of Action and Applications in Protein Crosslinking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of Dimethyl Isothiocyanatosuccinate (DMIS), a homobifunctional crosslinking agent. While specific literature on DMIS is limited, its mechanism of action is predicated on the well-established and highly characterized reactivity of the isothiocyanate functional group. This document will therefore elucidate the core principles of isothiocyanate-mediated bioconjugation, contextualize these principles for the bifunctional nature of DMIS, and provide practical insights for its application in studying protein structure and interactions.

Introduction to Homobifunctional Crosslinking with this compound

Chemical crosslinking is an indispensable technique for the study of protein-protein interactions, the stabilization of protein complexes, and the elucidation of the quaternary structure of multi-subunit proteins.[1][2][3][4] Homobifunctional crosslinkers, which possess two identical reactive groups, are powerful tools for covalently linking molecules with similar functional groups.[2][5]

This compound (DMIS) falls into this category of reagents. Its structure, featuring two isothiocyanate (-N=C=S) groups separated by a succinate spacer, allows for the covalent linkage of two primary amine groups.

Chemical Structure of this compound:

-

Molecular Formula: C₇H₉NO₄S

-

Molecular Weight: 203.22 g/mol

-

CAS Number: 21055-49-2[6]

The core utility of DMIS lies in its ability to "freeze" protein interactions in time, allowing for the capture of both stable and transient complexes for subsequent analysis.

The Core Mechanism: Isothiocyanate Reactivity

The mechanism of action of DMIS is dictated by the electrophilic nature of the carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack, primarily from the unprotonated primary amines found in proteins.

The primary targets for DMIS on a protein are:

-

The ε-amino group of lysine residues.

-

The α-amino group of the N-terminus of the polypeptide chain.

The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable thiourea bond.[7]

The Chemistry of Thiourea Bond Formation

The reaction is a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of a primary amine attacks the electrophilic carbon of the isothiocyanate group.

-

Proton Transfer: A proton is transferred from the amine to the nitrogen of the isothiocyanate, resulting in the formation of a stable N,N'-disubstituted thiourea linkage.

This reaction is highly efficient and results in a stable covalent bond that can withstand the denaturing conditions of subsequent analytical techniques like SDS-PAGE.

Key Parameters Influencing the Crosslinking Reaction

The efficiency and specificity of the crosslinking reaction with DMIS are critically dependent on several experimental parameters.

pH Dependence

The pH of the reaction buffer is arguably the most critical factor. The reacting species is the unprotonated primary amine. Therefore, the reaction rate is highly pH-dependent.

-

Optimal pH for Amine Reactivity: A pH range of 8.5 to 9.5 is generally optimal for the reaction of isothiocyanates with the ε-amino groups of lysine residues.[7] At this pH, a sufficient concentration of the amine is in its nucleophilic, unprotonated form.

-

Potential for N-terminal Selectivity: The α-amino group at a protein's N-terminus typically has a lower pKa (~7.8) than the ε-amino group of lysine (~10.5). This difference can sometimes be exploited to achieve more selective modification of the N-terminus by performing the reaction at a near-neutral pH.

-

Competing Reactions: At a lower pH range (6.0-8.0), isothiocyanates can also react with the thiol groups of cysteine residues to form a dithiocarbamate linkage.[8][9] While this reaction is generally less favorable than the reaction with amines at alkaline pH, it is a potential side reaction to be aware of.

Molar Ratio of Crosslinker to Protein

The molar excess of DMIS to the protein will influence the extent of crosslinking.

-

Low Molar Ratios: May result in incomplete crosslinking or favor intramolecular crosslinks (within the same protein molecule).

-

High Molar Ratios: Increase the likelihood of intermolecular crosslinks (between different protein molecules) and the formation of higher-order oligomers. However, excessive concentrations can lead to protein precipitation and non-specific modifications.

Optimization of the molar ratio is an essential empirical step for any new protein system.

Incubation Time and Temperature

The reaction time and temperature will also affect the outcome of the crosslinking experiment. Typical incubation times range from 30 minutes to 2 hours. Reactions are often performed at room temperature or on ice to control the reaction rate and maintain protein stability.

Experimental Workflow and Protocols

The following section outlines a general workflow for a protein crosslinking experiment using DMIS, followed by a detailed experimental protocol.

Experimental Workflow Diagram

Caption: A typical workflow for a protein crosslinking experiment using this compound.

Detailed Experimental Protocol

This protocol provides a starting point for the crosslinking of two interacting proteins. Optimization will be required for specific applications.

Materials:

-

Purified protein samples in a suitable buffer (e.g., HEPES, phosphate buffer). Note: Avoid amine-containing buffers like Tris.

-

This compound (DMIS)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

SDS-PAGE loading buffer

Procedure:

-

Protein Sample Preparation:

-

Ensure the protein sample is in an amine-free buffer at the desired concentration (e.g., 1-5 mg/mL).

-

Dialyze or buffer exchange the protein sample into the reaction buffer if necessary.

-

-

DMIS Stock Solution Preparation:

-

Immediately before use, dissolve DMIS in anhydrous DMSO or DMF to a concentration of 25 mM. Isothiocyanates are moisture-sensitive, so use of anhydrous solvent is critical.

-

-

Crosslinking Reaction:

-

In a microcentrifuge tube, combine the protein sample(s) with the reaction buffer.

-

Add the DMIS stock solution to the protein solution to achieve the desired final molar excess (e.g., 20-fold, 100-fold, or 500-fold molar excess of DMIS to protein).

-

Incubate the reaction mixture for 30-120 minutes at room temperature or on ice.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any excess DMIS.

-

Incubate for an additional 15 minutes.

-

-

Analysis:

-

Add SDS-PAGE loading buffer to the quenched reaction mixture.

-

Analyze the samples by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to crosslinked products.[10]

-

Analysis of Crosslinked Products

SDS-PAGE Analysis

The initial assessment of a crosslinking experiment is typically performed by SDS-PAGE. The formation of new, higher molecular weight bands is indicative of successful crosslinking. For example, if two proteins, Protein A (50 kDa) and Protein B (70 kDa), interact and are successfully crosslinked, a new band at approximately 120 kDa would be expected.

Mass Spectrometry for High-Resolution Analysis

For more detailed structural information, mass spectrometry (MS) is the analytical method of choice.[10][11][12] This powerful technique can identify the specific peptides that have been crosslinked.

General MS Workflow:

-

Band Excision and In-Gel Digestion: The crosslinked band of interest is excised from the SDS-PAGE gel and proteolytically digested (e.g., with trypsin).

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Specialized software is used to identify the crosslinked peptides. This is more complex than standard peptide identification because the software must search for pairs of peptides linked by the mass of the crosslinker.

The identification of the crosslinked residues provides distance constraints that can be used to model the three-dimensional structure of the protein complex.

Summary of Quantitative Data

| Parameter | Recommended Range | Rationale |

| pH | 8.5 - 9.5 | Maximizes the concentration of unprotonated primary amines for efficient reaction.[7] |

| Molar Excess of DMIS | 20x - 500x | Empirically determined to balance crosslinking efficiency with the risk of protein precipitation. |

| Incubation Time | 30 - 120 minutes | Sufficient time for the reaction to proceed to completion without causing protein degradation. |

| Temperature | 4°C - 25°C | Lower temperatures can be used to slow the reaction and preserve the integrity of sensitive proteins. |

| Quenching Agent Conc. | 20 - 50 mM | Ensures that all unreacted DMIS is neutralized to stop the reaction. |

Signaling Pathway and Logical Relationship Diagrams

Mechanism of Action Diagram

Caption: The reaction of this compound with primary amines on two protein molecules.

pH-Dependent Reactivity Diagram

Sources

- 1. covachem.com [covachem.com]

- 2. scbt.com [scbt.com]

- 3. cyanagen.com [cyanagen.com]

- 4. fgsc.net [fgsc.net]

- 5. Homobifunctional Crosslinkers [proteochem.com]

- 6. DIMETHYL L-ISOTHIOCYANATOSUCCINATE | 21055-49-2 [chemicalbook.com]

- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - RU [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. Determination of protein contacts by chemical cross-linking with EDC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of Dimethyl Isothiocyanatosuccinate with Primary Amines for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Bifunctional Crosslinkers

In the intricate world of bioconjugation and drug development, the ability to covalently link biomolecules is paramount. Bifunctional crosslinkers serve as molecular bridges, enabling the creation of complex architectures such as antibody-drug conjugates (ADCs), stabilized protein complexes, and functionalized surfaces. Among the diverse chemistries available for this purpose, the reaction between an isothiocyanate and a primary amine to form a stable thiourea linkage is a cornerstone.

This guide provides a comprehensive technical overview of the reactivity of a specific homobifunctional crosslinking agent, Dimethyl isothiocyanatosuccinate (DITS) , with primary amines. While detailed experimental data specifically for DITS is not extensively available in peer-reviewed literature, its chemical structure allows for a robust extrapolation of its reactivity based on the well-established principles of isothiocyanate chemistry. This document, therefore, serves as both a theoretical and practical guide for researchers looking to employ DITS or structurally similar reagents in their work. We will delve into the core reaction mechanism, critical experimental parameters, and potential applications, grounding our discussion in the fundamental principles of organic chemistry and protein modification.

The Chemistry of this compound (DITS)

This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—isothiocyanates (-N=C=S)—separated by a succinate-based spacer.

The key to DITS's utility lies in the electrophilic nature of the carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack by primary amines, which are commonly found in biological systems, most notably as the ε-amino group of lysine residues and the N-terminus of proteins.

The Core Reaction: Isothiocyanate and Primary Amine Conjugation

The fundamental reaction between an isothiocyanate and a primary amine is a nucleophilic addition, resulting in the formation of a stable thiourea bond.[2] This reaction is highly efficient and proceeds readily under specific conditions.

The Reaction Mechanism

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbon of the isothiocyanate. This leads to the formation of a zwitterionic intermediate, which quickly rearranges to the stable thiourea product.

Caption: Reaction mechanism of a primary amine with an isothiocyanate.

Critical Reaction Parameters: The Primacy of pH

The rate and specificity of the reaction between isothiocyanates and primary amines are highly dependent on the pH of the reaction medium. The reacting species is the unprotonated primary amine. Therefore, to achieve efficient conjugation, the pH of the reaction buffer should be above the pKa of the target amine groups.

-

Lysine Residues (ε-amino group): The pKa of the lysine side chain is approximately 10.5. To ensure a sufficient concentration of the nucleophilic, unprotonated form, a reaction pH of 8.5 to 9.5 is generally optimal.[3]

-

N-terminal α-amino group: The pKa of the N-terminal amine is typically between 7 and 8. This allows for the possibility of selectively modifying the N-terminus over lysine residues by conducting the reaction at a near-neutral pH.[3]

Under more alkaline conditions (pH 9-11), the reaction with amines is favored. Conversely, at a pH range of 6-8, isothiocyanates can also react with thiol groups (e.g., from cysteine residues) to form a dithiocarbamate linkage. This highlights the importance of pH control for achieving selectivity in bioconjugation.

A Practical Guide to Protein Crosslinking with DITS

Materials and Reagents

-

Protein of Interest: Purified and in a suitable buffer.

-

This compound (DITS): Stored under desiccated conditions.

-

Reaction Buffer: A non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer, adjusted to the desired pH (typically 8.5-9.0 for targeting lysines).

-

Quenching Reagent: A small molecule primary amine, such as Tris or glycine, to terminate the reaction.

-

Organic Solvent (optional): Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve DITS if it has low aqueous solubility.

Experimental Workflow

Caption: A generalized experimental workflow for protein crosslinking using DITS.

Step-by-Step Protocol

-

Protein Preparation: Ensure your protein of interest is in an amine-free buffer (e.g., PBS, HEPES, or borate) at a concentration suitable for your downstream application. Adjust the pH of the buffer to the desired level (e.g., pH 8.5).

-

DITS Stock Solution: Immediately before use, prepare a stock solution of DITS in an anhydrous organic solvent like DMSO or DMF. The concentration should be high enough to avoid excessive solvent carryover into the aqueous reaction mixture.

-

Crosslinking Reaction: Add the DITS stock solution to the protein solution while gently vortexing. A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. The optimal time and temperature should be determined empirically.

-

Quenching: Terminate the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. This will consume any unreacted DITS. Incubate for an additional 15 minutes.

-

Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE (to visualize the formation of higher molecular weight species), Western blotting, or mass spectrometry for identification of crosslinked peptides.

Quantitative Data Summary for Amine-Reactive Crosslinkers

The following table provides a comparative overview of common amine-reactive crosslinker chemistries to aid in experimental design.

| Reactive Group | Target | pH Range | Bond Formed | Bond Stability |

| Isothiocyanate | Primary Amines | 8.5 - 9.5 | Thiourea | Very Stable |

| NHS-ester | Primary Amines | 7.2 - 9.0 | Amide | Very Stable |

| Imidoester | Primary Amines | 8.0 - 10.0 | Amidine | Stable, charge preserved |

Applications in Drug Development and Research

The ability of DITS to covalently link primary amines makes it a potentially valuable tool in various research and drug development contexts.

-

Protein-Protein Interaction Studies: By "freezing" protein interactions in place, DITS can be used to identify and characterize transient or weak protein complexes.

-

Structural Biology: The distance constraints imposed by the succinate spacer of DITS can be used in conjunction with mass spectrometry (cross-linking mass spectrometry or XL-MS) to provide low-resolution structural information about proteins and protein complexes.

-

Antibody-Drug Conjugates (ADCs): Bifunctional crosslinkers are fundamental to the synthesis of ADCs. While other chemistries are more common, an isothiocyanate-based linker could be employed to conjugate a cytotoxic drug to lysine residues on a monoclonal antibody.

-

Enzyme Immobilization: Covalently attaching enzymes to a solid support is a common method for creating reusable biocatalysts. DITS could be used to link enzymes to an amine-functionalized support.

Conclusion and Future Perspectives

This compound, as a homobifunctional crosslinker, operates on the robust and well-understood chemistry of isothiocyanate-amine reactions. While specific application data for DITS is sparse, the principles outlined in this guide provide a solid foundation for its use in a variety of bioconjugation applications. The key to successful crosslinking with DITS, as with any amine-reactive reagent, lies in the careful control of pH to ensure the desired reactivity and selectivity. As the demand for novel bioconjugation strategies continues to grow, particularly in the field of therapeutic biologics, the exploration of a wider range of crosslinking agents, including those based on the versatile isothiocyanate chemistry, will be crucial.

References

-

RSC Advances. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Retrieved from [Link]

-

PubMed. (2010). Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. Retrieved from [Link]

-

The Journal of Immunology. (1964). Chemical and Physical Variables Affecting the Properties of Fluorescein Isothiocyanate and Its Protein Conjugates. Retrieved from [Link]

-

Journal of Clinical Biochemistry and Nutrition. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Retrieved from [Link]

-

PubMed. (1993). Synthesis of a New Class of Isothiocyanatopeptide Bifunctional Chelating Agents for Coupling to Monoclonal Antibodies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (2019). Kinetic principles of chemical cross-link formation for protein–protein interactions. Retrieved from [Link]

-

Journal of Visualized Experiments. (2010). Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography. Retrieved from [Link]

-

PubMed. (1994). Design and synthesis of bifunctional isothiocyanate analogs of sulforaphane: correlation between structure and potency as inducers of anticarcinogenic detoxication enzymes. Retrieved from [Link]

-

American Journal of Physiology-Cell Physiology. (2019). Quantification of the immunometabolite protein modifications S-2-succinocysteine and 2,3-dicarboxypropylcysteine. Retrieved from [Link]

-

PubMed. (1988). Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Retrieved from [Link]

-

science24.com. (2012). Novel bifunctional synthetic isothiocyanates with high antiproliferative activity. Retrieved from [Link]

-

Bio-protocol. (2022). DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex. Retrieved from [Link]

-

ResearchGate. (2015). What is the protocol for crosslinking proteins using Dimethyl adipimidate?. Retrieved from [Link]

-

ResearchGate. (2020). Simplified Protocol for Cross-linking Mass Spectrometry Using the MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Retrieved from [Link]

-

National Institutes of Health. (2019). Identification of Novel Protein Targets of Dimethyl Fumarate Modification in Neurons and Astrocytes Reveals Actions Independent of Nrf2 Stabilization. Retrieved from [Link]

-

PubMed. (2015). Benzyl isothiocyanate: double trouble for breast cancer cells. Retrieved from [Link]

-

YouTube. (2013). Organic Chemistry: Synthesis of DMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of isocyanates from dimethylcarbonate. Retrieved from [Link]

-

ResearchGate. (2014). Application of dimethyl N-cyanodithioiminocarbonate in synthesis of fused heterocycles and in biological chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactions of 1,1‐Dimethyl‐3‐oxobutyl‐isothiocyanate (DMO‐ITC). Retrieved from [Link]

Sources

- 1. CN102351766A - Process for preparing methyl isothiocyanate by using water phase synthesis method - Google Patents [patents.google.com]

- 2. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents. [folia.unifr.ch]

- 3. Development of a bifunctional crosslinking agent with potential for the preparation of immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Dimethyl Isothiocyanatosuccinate

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of dimethyl isothiocyanatosuccinate, a bifunctional molecule with significant potential in bioconjugation, materials science, and as a chemical probe. As a compound featuring both a reactive isothiocyanate group and hydrolytically susceptible dimethyl ester moieties, a thorough understanding of its physicochemical properties is paramount for its effective application. This document synthesizes known chemical principles of its constituent functional groups and outlines detailed, self-validating experimental protocols for researchers to determine its precise solubility and stability profiles. This guide is intended for researchers, scientists, and drug development professionals who seek to harness the unique reactivity of this compound in their work.

Introduction: The Chemical Versatility of this compound

This compound is a heterobifunctional organic compound. Its chemical architecture, featuring a reactive isothiocyanate (-N=C=S) group and two methyl ester functionalities, bestows upon it a dual reactivity profile. The isothiocyanate group is a well-established electrophile that readily reacts with primary amines to form stable thiourea linkages, a cornerstone of many bioconjugation strategies. Simultaneously, the dimethyl succinate backbone offers sites for potential hydrolysis, a characteristic that can be either a liability to be mitigated or a feature to be exploited, for instance, in the design of cleavable linkers.

A comprehensive understanding of the solubility and stability of this compound is a critical prerequisite for its successful application. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, while stability determines the permissible conditions for storage, handling, and conjugation, ensuring the integrity and reactivity of the molecule. This guide provides a foundational understanding of these properties and equips the researcher with the necessary protocols to conduct empirical assessments.

Predicted Physicochemical Properties

While extensive experimental data for this compound is not yet widely available in the public domain, we can infer its general characteristics based on its constituent functional groups.

| Property | Predicted Characteristic | Rationale |

| Molecular Formula | C₇H₉NO₄S | Based on its chemical structure. |

| Molecular Weight | 203.22 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical for small organic molecules of this class. |

| Odor | Pungent, characteristic of isothiocyanates | The isothiocyanate group is known for its strong odor. |

Solubility Profile: A Theoretical and Practical Approach

The solubility of this compound is governed by the polarity of its functional groups. The presence of two ester groups and an isothiocyanate group suggests a moderate polarity.

Theoretical Solubility

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents.

-

High Expected Solubility: In polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and tetrahydrofuran (THF), which can solvate the polar ester and isothiocyanate moieties.

-

Moderate Expected Solubility: In chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in esters like ethyl acetate.

-

Low Expected Solubility: In nonpolar solvents such as hexanes and diethyl ether.

-

Aqueous Solubility: The aqueous solubility is predicted to be low due to the lack of readily ionizable groups and the presence of the hydrophobic carbon backbone. However, the ester groups may impart some limited water solubility.

Experimental Determination of Solubility

To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents.

Experimental Protocol: Quantitative Solubility Determination

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 20 mg).

-

To each vial, add a known volume (e.g., 1 mL) of a different solvent to be tested (e.g., water, ethanol, DMSO, DCM, etc.).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed for a short period to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). A stability-indicating HPLC method is crucial for accurate quantification, especially if the compound is unstable in the chosen solvent.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Stability Profile: Navigating the Chemical Reactivity

The stability of this compound is a critical parameter, influenced by factors such as pH, temperature, and light. The presence of both an isothiocyanate and two ester groups means that multiple degradation pathways are possible.

Key Degradation Pathways

a) Isothiocyanate Group Instability:

-

Hydrolysis: The isothiocyanate group is susceptible to hydrolysis, particularly under acidic or basic conditions.

-

Acidic Conditions: Can lead to the formation of an amine and carbonyl sulfide, or potentially a carbamic acid intermediate.

-

Basic Conditions: Can also lead to the formation of a carbamic acid derivative, which may further decompose.

-

-

Reaction with Nucleophiles: The electrophilic carbon of the isothiocyanate group can react with various nucleophiles, including water and buffer components.

b) Ester Group Instability:

-

Hydrolysis: The dimethyl ester groups are prone to hydrolysis, which can be catalyzed by both acids and bases. This will result in the formation of the corresponding monomethyl ester and ultimately succinic acid, along with methanol.

dot

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies (Stress Testing)

To systematically evaluate the stability of this compound, forced degradation studies are essential. These studies involve exposing the compound to stress conditions that are more severe than accelerated storage conditions to identify potential degradation products and pathways.[1][2]

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for a defined period. Basic hydrolysis is often rapid, so shorter time points may be necessary.

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 60 °C, 80 °C) in a stability chamber.

-

Photostability: Expose a solution of the compound to a controlled light source as per ICH Q1B guidelines, using both UV and visible light.[3][4][5] A dark control should be run in parallel.

-

-

Time Points and Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products. A diode-array detector (DAD) or a mass spectrometer (MS) can be invaluable for peak purity assessment and identification of degradants.

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Identify and, if necessary, characterize the major degradation products.

-

dot

Caption: Workflow for conducting forced degradation studies.

Handling, Storage, and Safety Considerations

Given the reactivity of the isothiocyanate group, proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage: Store in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxidative degradation. For long-term storage, refrigeration (-20°C) is recommended.[6]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[7][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[6]

-

Chemical Compatibility: Avoid contact with strong acids, strong bases, oxidizing agents, and nucleophiles. When choosing reaction vessels and storage containers, be mindful of the potential for reaction with certain plastics. Glass or chemically resistant polymers like PTFE are generally recommended.[9][10]

Conclusion

This compound is a promising bifunctional molecule with broad potential. A thorough understanding and empirical determination of its solubility and stability are fundamental to its successful application. This guide provides the theoretical framework and practical, self-validating protocols for researchers to characterize these critical properties. By following these guidelines, scientists can ensure the reliable and reproducible use of this compound in their research and development endeavors.

References

-

ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2003. [Link]

-

ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 1996. [Link][3][4]

-

Food and Drug Administration. Q1B Photostability Testing of New Drug Substances and Products. U.S. Department of Health and Human Services. 1996. [Link][11]

-

Aman W, Thoma K. ICH guideline for photostability testing: aspects and directions for use. Pharmazie. 2003;58(12):877-880. [Link][12]

-

Iram F, Iram H, Iqbal A, Husain A. Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. 2016;3(6). [Link]

- Alsante KM, Ando A, Brown R, et al. The role of forced degradation in pharmaceutical development. Pharmaceutical Technology. 2007;31(6):48-58.

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Isothiocyanate. NJ.gov. [Link][6]

-

Cole-Parmer. Material Safety Data Sheet - Benzyl isothiocyanate, 98% (GC). Cole-Parmer. [Link]

-

Iram F, Iram H, Iqbal A, Husain A. Forced Degradation Studies. J Anal Pharm Res. 2016;3(6):00073. [Link][1]

- Singh S, Kumar V, Singh S, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2013;3(4):249-257.

-

Harris J. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. 2022. [Link][13]

-

Controlled Fluidics. Life Science Chemical Compatibility Chart. Controlled Fluidics. [Link][9]

-

Curbell Plastics. Chemical Resistance of Plastics Chart. Curbell Plastics. [Link][14]

-

CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety. [Link][15]

-

Azlon. CHEMICAL RESISTANCE OF PLASTICS. Azlon. [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. jordilabs.com [jordilabs.com]

- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. ema.europa.eu [ema.europa.eu]

- 6. nj.gov [nj.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. controlledfluidics.com [controlledfluidics.com]

- 10. gmpplastic.com [gmpplastic.com]

- 11. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acdlabs.com [acdlabs.com]

- 14. curbellplastics.com [curbellplastics.com]

- 15. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to Dimethyl Isothiocyanatosuccinate (CAS 21055-49-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Dimethyl isothiocyanatosuccinate (DMIS), a bifunctional chemical compound with significant potential in bioconjugation, crosslinking, and various applications within drug development and scientific research. We will delve into its chemical properties, synthesis, mechanism of action, and practical application protocols, grounded in established principles of isothiocyanate chemistry.

Introduction to this compound

This compound (CAS: 21055-49-2) is a chemical reagent featuring two key functional groups: an isothiocyanate (-N=C=S) and two methyl ester groups. This dual functionality makes it a valuable tool for covalently linking molecules, particularly for modifying proteins and other biomolecules. The isothiocyanate group provides a reactive site for nucleophilic attack, primarily by amine and thiol groups found in amino acid residues, while the succinate backbone offers a defined spacer arm.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical nature allows us to extrapolate its reactivity and utility from the well-established chemistry of other isothiocyanates. This guide will, therefore, combine the known properties of DMIS with the broader understanding of isothiocyanate-mediated bioconjugation.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use.

Physicochemical Data

| Property | Value/Information | Source |

| CAS Number | 21055-49-2 | [1] |

| Molecular Formula | C₇H₉NO₄S | [2] |

| Molecular Weight | 203.22 g/mol | [1] |

| Appearance | Not specified (likely a solid or oil) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Solubility in aqueous buffers is likely limited and may require co-solvents. | [3][4][5][6][7] |

| Stability | Isothiocyanates are generally sensitive to moisture and should be stored in a dry, inert atmosphere. Stability in aqueous solutions is pH-dependent. | [8][9] |

| Predicted XlogP | 1.5 | [2] |

Synthesis Pathway

A plausible synthetic route to this compound starts from L-aspartic acid. The following diagram outlines a potential synthesis workflow.

Caption: Proposed synthesis of this compound.

The initial step involves the esterification of L-aspartic acid to form dimethyl L-aspartate hydrochloride, a stable intermediate.[10][11][12] The subsequent conversion to the isothiocyanate can be achieved through various methods, with the use of thiophosgene or its derivatives being a common, albeit hazardous, approach.[13] Safer, alternative methods for isothiocyanate synthesis are continuously being developed.

Mechanism of Action in Bioconjugation

The utility of this compound in bioconjugation stems from the electrophilic nature of the isothiocyanate group. This group readily reacts with nucleophilic side chains of amino acids in proteins.[14][15]

Reaction with Primary Amines (Lysine)

The most common reaction of isothiocyanates is with primary amines, such as the ε-amino group of lysine residues, to form a stable thiourea linkage. This reaction is typically favored at slightly alkaline pH (pH 8.0-9.5), where the amine is deprotonated and thus more nucleophilic.[16][17]

Reaction with Thiols (Cysteine)

Isothiocyanates can also react with the sulfhydryl group of cysteine residues to form a dithiocarbamate linkage. This reaction is generally favored at a more neutral pH (around 7.0-8.0).[16] However, the stability of the dithiocarbamate bond can be a concern, particularly under certain conditions where it may be reversible.[17]

The pH of the reaction buffer is a critical parameter for controlling the selectivity of the conjugation reaction.

Caption: Reaction of this compound with protein nucleophiles.

Experimental Protocols

The following protocols are based on established methods for bioconjugation with isothiocyanates and should be optimized for your specific application.

General Protocol for Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with DMIS.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)

-

This compound (DMIS)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching reagent (e.g., Tris-HCl, hydroxylamine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein of interest in the chosen reaction buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

-

Prepare DMIS Stock Solution: Immediately before use, dissolve DMIS in anhydrous DMSO or DMF to a concentration of 10-50 mM.

-

Conjugation Reaction: Add the desired molar excess of the DMIS stock solution to the protein solution while gently vortexing. The optimal molar ratio of DMIS to protein should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle stirring.

-

Quenching: Add a quenching reagent (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction by consuming any unreacted DMIS. Incubate for an additional 15-30 minutes.

-

Purification: Remove excess, unreacted DMIS and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Characterization of DMIS-Protein Conjugates

Confirmation of successful conjugation and characterization of the labeled protein is essential.

Methods:

-

UV-Vis Spectroscopy: While DMIS itself does not have a strong UV absorbance, this can be used to determine protein concentration.

-

SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (MALDI-TOF or LC-ESI-MS/MS): This is the most definitive method to confirm conjugation and determine the number of DMIS molecules attached to the protein.[18][19] By analyzing peptide fragments after enzymatic digestion, the specific sites of modification can also be identified.[20][21][22]

Applications in Research and Drug Development

The ability of this compound to covalently modify proteins opens up a range of potential applications:

-

Enzyme Immobilization: Covalently attaching enzymes to solid supports.

-

Antibody-Drug Conjugates (ADCs): While not a typical linker for ADCs, the isothiocyanate group can be used for conjugation of small molecules to antibodies.

-

Fluorescent Labeling: If coupled with a fluorescent dye, DMIS could be used to label proteins for imaging studies.

-

Protein-Protein Interaction Studies: As a crosslinking agent to stabilize and identify interacting proteins.

Safety and Handling

Isothiocyanates should be handled with care in a well-ventilated fume hood.[23][24]

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[25] Can cause skin and eye irritation.[25]

-

Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation due to moisture.

Conclusion

This compound is a potentially valuable bifunctional reagent for researchers in life sciences and drug development. Its isothiocyanate group allows for covalent modification of proteins, primarily at lysine and cysteine residues, in a pH-dependent manner. While specific experimental data for this compound is limited, the well-established chemistry of isothiocyanates provides a strong foundation for its application in bioconjugation and crosslinking studies. As with any reactive chemical, proper handling and safety precautions are essential. The protocols and information provided in this guide serve as a starting point for the exploration of this compound in your research endeavors.

References

- Chen, Y. R., Weng, J. R., & Chen, C. S. (2009). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Methods in Molecular Biology, 599, 137–150.

-

UCLA Department of Chemistry and Biochemistry. (2013). Organic Chemistry: Synthesis of DMC. YouTube. Retrieved from [Link]

- Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 25–33.

- Nakamura, Y., & Miyoshi, N. (2018).

- Tse, C. S., & Pesce, A. J. (1979). Chemical Characterization of Isocyanate-Protein Conjugates. Toxicology and Applied Pharmacology, 51(1), 39-46.

- Kühn, C., et al. (2021). Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. Molecules, 26(11), 3358.

- Kühn, C., et al. (2018). Determination of isothiocyanate-protein conjugates in milk and curd after adding garden cress (Lepidium sativum L.). Food Chemistry, 272, 538-545.

- Rohn, S., et al. (2018). In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS after Benzyl Isothiocyanate Exposure. Journal of Agricultural and Food Chemistry, 66(26), 6833-6839.

- Chapman, E., & Poole, L. B. (2015). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 23(9), 749–763.

- Kosti, O., et al. (2016). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. Molecules, 21(10), 1300.

- Hsu, J. L., et al. (2017). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160222.

- Yuan, Q., et al. (2012). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry, 23(6), 1056–1068.

-

PubChemLite. (n.d.). This compound (C7H9NO4S). Retrieved from [Link]

- Nakamura, Y., & Miyoshi, N. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 25–33.

- Google Patents. (n.d.). CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate.

-

Chimica Lombarda. (n.d.). Cross-Linking Agents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). L-Aspartic acid, N-(9-phenyl-9H-fluoren-9-yl-, dimethyl ester. Retrieved from [Link]

- Maxwell, A. (2016). More DMSO with Your Top 3 Label-Free Protein Quantitation? Yes, Please!

- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.

-

PrepChem.com. (n.d.). Synthesis of dimethyl aspartate. Retrieved from [Link]

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

-

PrepChem.com. (n.d.). Synthesis of N-(1-methylcyclobutyloxycarbonyl)-aspartic acid dimethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). WO2007096511A1 - Process for preparing dimethyl isosorbide.

- Madhusudhan, G., et al. (2011).

- ResearchGate. (2025). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

- Cambridge Isotope Laboratories, Inc. (n.d.).

- ResearchGate. (2025).

Sources

- 1. 21055-49-2 Cas No. | Dimethyl 2-isothiocyanatosuccinate | Matrix Scientific [matrixscientific.com]

- 2. PubChemLite - this compound (C7H9NO4S) [pubchemlite.lcsb.uni.lu]

- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. csustan.edu [csustan.edu]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. prepchem.com [prepchem.com]

- 12. prepchem.com [prepchem.com]

- 13. CN102993073A - Preparation process of 2, 6-dimethylphenyl isothiocyanate - Google Patents [patents.google.com]

- 14. Physiological relevance of covalent protein modification by dietary isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of isothiocyanate-protein conjugates in milk and curd after adding garden cress (Lepidium sativum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Determination of Protein Conjugates in Human Cells by LC-ESI-MS/MS after Benzyl Isothiocyanate Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tcichemicals.com [tcichemicals.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to Dimethyl L-Isothiocyanatosuccinate: Structure, Reactivity, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl L-isothiocyanatosuccinate is a heterobifunctional crosslinking reagent of significant interest in the fields of bioconjugation and drug delivery. Its structure incorporates two distinct reactive moieties: a highly electrophilic isothiocyanate group and two methyl ester groups. This dual functionality allows for the covalent linkage of biomolecules, such as proteins and peptides, to other molecules or surfaces, enabling the development of sophisticated bioconjugates, antibody-drug conjugates (ADCs), and diagnostic reagents. This guide provides a comprehensive overview of the structure, functional group reactivity, and practical applications of Dimethyl L-isothiocyanatosuccinate, with a focus on the underlying chemical principles and experimental considerations.

Molecular Structure and Stereochemistry

Dimethyl L-isothiocyanatosuccinate possesses a chiral center at the carbon atom bearing the isothiocyanate group. The "L" designation indicates that its stereochemistry is derived from L-aspartic acid, a naturally occurring amino acid. This stereospecificity can be a critical factor in biological applications, as the spatial arrangement of the molecule can influence its interaction with enzymes and receptors.

Chemical Structure:

-

IUPAC Name: Dimethyl 2-isothiocyanatobutanedioate

-

Molecular Formula: C₇H₉NO₄S[1]

-

SMILES: COC(=O)CC(C(=O)OC)N=C=S[1]

-

InChIKey: NWHDEBYHAZNXDQ-UHFFFAOYSA-N[1]

The molecule consists of a four-carbon succinate backbone. At the C2 position, an isothiocyanate group (-N=C=S) is attached, and two methyl ester groups (-COOCH₃) are present at the C1 and C4 positions.

Caption: 2D structure of Dimethyl L-isothiocyanatosuccinate.

Functional Groups and Their Reactivity

The utility of Dimethyl L-isothiocyanatosuccinate as a crosslinking agent stems from the distinct reactivity of its two types of functional groups: the isothiocyanate and the methyl esters.

The Isothiocyanate Group: A Versatile Electrophile

The isothiocyanate group (-N=C=S) is a potent electrophile, making it highly reactive towards nucleophiles, particularly primary and secondary amines, as well as thiols. This reactivity is the cornerstone of its use in bioconjugation.

Reaction with Amines: The reaction of an isothiocyanate with a primary or secondary amine results in the formation of a stable thiourea linkage. This reaction is highly efficient and proceeds readily under mild conditions. The pH of the reaction medium is a critical parameter; the reaction with amines is favored at a more alkaline pH (typically pH 9-11).[2] This is because a higher pH increases the nucleophilicity of the amine group by ensuring it is in its deprotonated state.

Caption: Reaction of an isothiocyanate with a primary amine to form a thiourea linkage.

Reaction with Thiols: Isothiocyanates can also react with thiol groups (sulfhydryl groups), found in cysteine residues of proteins, to form a dithiocarbamate linkage. This reaction is generally favored at a slightly acidic to neutral pH (pH 6-8).[2]

Caption: Reaction of an isothiocyanate with a thiol to form a dithiocarbamate linkage.

The pH-dependent selectivity of the isothiocyanate group allows for targeted conjugation to either amine or thiol residues by careful control of the reaction conditions.

The Methyl Ester Groups: Susceptibility to Hydrolysis

The two methyl ester groups in Dimethyl L-isothiocyanatosuccinate are susceptible to hydrolysis, particularly under basic or acidic conditions, or in the presence of esterase enzymes. This hydrolysis converts the esters into carboxylic acids.

The rate of hydrolysis is a critical consideration for the stability and application of this reagent. While generally stable under anhydrous conditions, in aqueous buffers, particularly at non-neutral pH, gradual hydrolysis can occur.[3] This property can be exploited in the design of prodrugs, where the ester groups mask carboxylic acid functionalities until they are cleaved in a biological environment to release the active molecule.

Synthesis of Dimethyl L-Isothiocyanatosuccinate

The synthesis of Dimethyl L-isothiocyanatosuccinate typically starts from L-aspartic acid. A common synthetic route involves a two-step process:

-

Esterification: L-aspartic acid is first converted to its dimethyl ester, L-aspartic acid dimethyl ester hydrochloride, by reaction with methanol in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride.[4][5]

-

Isothiocyanation: The resulting amino ester is then reacted with a thiocarbonylating agent, such as thiophosgene or a related reagent, to introduce the isothiocyanate functionality.[6] This step must be carried out under carefully controlled conditions to avoid side reactions and ensure a good yield.

The stereochemistry of the starting L-aspartic acid is retained throughout the synthesis, resulting in the enantiomerically pure L-isomer of the final product.

Applications in Bioconjugation

The primary application of Dimethyl L-isothiocyanatosuccinate is in the covalent modification of proteins and other biomolecules. The isothiocyanate group serves as a reactive handle for attaching the succinate backbone to the target molecule.

Protein Labeling and Crosslinking

By reacting with the primary amine groups of lysine residues or the N-terminal amine of a protein, Dimethyl L-isothiocyanatosuccinate can be used to:

-

Introduce a label: If the "R" group of a molecule attached to the succinate is a fluorescent dye, biotin, or another reporter molecule, this reagent can be used for protein labeling.

-

Crosslink proteins: The ester groups, after hydrolysis to carboxylic acids, can be activated (e.g., using carbodiimide chemistry) to react with another nucleophile, enabling the crosslinking of two different biomolecules.

Experimental Protocol: General Procedure for Protein Conjugation

This protocol provides a general framework for the conjugation of Dimethyl L-isothiocyanatosuccinate to a protein via its amine groups. Optimization will be required for specific proteins and applications.

Materials:

-

Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Dimethyl L-isothiocyanatosuccinate

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0)

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the protein for reaction.

-

Reagent Preparation: Immediately before use, prepare a stock solution of Dimethyl L-isothiocyanatosuccinate in anhydrous DMSO (e.g., 10-20 mg/mL).

-

Conjugation Reaction:

-

Add the desired molar excess of the Dimethyl L-isothiocyanatosuccinate stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the reagent over the protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching the Reaction: Add the quenching reagent to the reaction mixture to a final concentration of 50-100 mM. The excess primary amines in the quenching reagent will react with any unreacted isothiocyanate groups. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy (if the attached molecule has a chromophore), mass spectrometry, or specific activity assays.

Caption: General workflow for protein conjugation with Dimethyl L-isothiocyanatosuccinate.

Stability and Storage Considerations

Reagent Stability: Dimethyl L-isothiocyanatosuccinate is sensitive to moisture. It should be stored in a desiccator at low temperature (-20°C is recommended for long-term storage). Stock solutions in anhydrous DMSO should be prepared fresh and used immediately. In aqueous solutions, isothiocyanates can be unstable, with their stability being influenced by pH and temperature.[7][8]

Conjugate Stability: The stability of the resulting thiourea linkage is generally high. However, the ester groups of the succinate linker may be subject to hydrolysis over time, especially if the conjugate is stored in aqueous buffers at non-neutral pH. For long-term storage of the conjugate, it is advisable to store it at -20°C or -80°C in a buffer at or near neutral pH.

Conclusion

Dimethyl L-isothiocyanatosuccinate is a valuable tool for researchers in chemistry, biology, and medicine. Its well-defined structure, stereochemistry, and the predictable reactivity of its functional groups make it a reliable reagent for the synthesis of a wide range of bioconjugates. A thorough understanding of its chemical properties, including the pH-dependence of its reactions and its stability, is essential for its successful application in the development of novel diagnostics, therapeutics, and research tools.

References

- Stability studies of isothiocyanates and nitriles in aqueous media. Thai Science.

- Synthesis of multifunctionalized allyl isothiocyanates via isomerization of Morita-Baylis-Hillman adduct-derived allylic thiocyanates.

- Stability of Allyl Isothiocyanate in an Aqueous Solution. Unknown Source.

- Synthesis of Isothiocyanates: An Upd

- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.

- Dimethyl isothiocyanatosuccin

- How to Prepare Dimethyl L-Aspart

- CAS 106-65-0: Dimethyl succin

- Recent Advancement in the Synthesis of Isothiocyan

- Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. YouTube.

- Synthesis of L-aspartic acid dimethyl ester hydrochloride. PrepChem.com.

- Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chrom

Sources

- 1. old.57357.org [old.57357.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for Antibody Conjugation using Dimethyl Isothiocyanatosuccinate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of dimethyl isothiocyanatosuccinate for the conjugation of payloads to antibodies. This document delves into the underlying chemical principles, provides detailed step-by-step protocols, and outlines methods for the characterization and purification of the resulting antibody conjugates. Our focus is on providing not just a set of instructions, but a framework for understanding and optimizing the conjugation process to generate robust and reproducible results for therapeutic and diagnostic applications.

Introduction: The Strategic Advantage of Isothiocyanate Chemistry in Antibody Conjugation

The covalent attachment of molecules, such as cytotoxic drugs, fluorescent dyes, or chelating agents, to monoclonal antibodies (mAbs) is a cornerstone of modern biotherapeutics and diagnostics. The choice of linker chemistry is critical, directly impacting the stability, homogeneity, and ultimately, the efficacy and safety of the antibody conjugate.[1][2][3] this compound is an amine-reactive crosslinker that offers a reliable method for conjugating payloads to antibodies through the formation of a highly stable thiourea bond.

The isothiocyanate group (–N=C=S) reacts specifically with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the antibody, under mild conditions.[4] This reaction proceeds via a nucleophilic addition mechanism, resulting in a stable thiourea linkage.[4] The stability of this bond is a key advantage, minimizing premature drug release in systemic circulation and ensuring the payload is delivered to the target site.[3]

Key Advantages of this compound:

-

High Stability: Forms a robust thiourea linkage, crucial for in vivo applications.

-

Amine Reactivity: Targets accessible lysine residues on the antibody surface.

-

Controlled Reaction: The reaction can be controlled by adjusting pH, temperature, and molar ratios.

-

Versatility: Can be used to conjugate a wide variety of payloads containing a primary amine.

Chemical Principle and Reaction Mechanism

The conjugation of a payload to an antibody using this compound is a two-step conceptual process, assuming the payload itself does not contain the isothiocyanate group. First, the payload, which must contain a primary amine, is reacted with this compound to form a payload-linker intermediate. This intermediate is then reacted with the antibody. Alternatively, and more commonly for commercially available isothiocyanate linkers, the payload is already functionalized with the isothiocyanate group. For the purpose of this guide, we will assume the use of a pre-functionalized payload-linker conjugate bearing an isothiocyanate group.

The core reaction is the nucleophilic attack of a deprotonated primary amine from a lysine residue on the antibody onto the electrophilic carbon atom of the isothiocyanate group of the payload-linker. This reaction is highly pH-dependent, as the amine must be in its nucleophilic, deprotonated state (R-NH2) rather than its protonated, non-nucleophilic ammonium form (R-NH3+).

Caption: Nucleophilic addition of an antibody's primary amine to an isothiocyanate group.

Detailed Protocols

This section provides detailed, step-by-step protocols for the conjugation of a payload to an antibody using a this compound-based linker.

Materials and Reagents

| Material/Reagent | Recommended Specifications |

| Antibody | Purified, carrier-protein-free (e.g., BSA-free), at a concentration of 1-10 mg/mL. |

| This compound-Payload | High purity, dissolved in an anhydrous organic solvent (e.g., DMSO or DMF). |

| Conjugation Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0. |

| Quenching Reagent | 1 M Tris-HCl or Glycine, pH 8.0. |

| Purification System | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system. |

| Characterization Instruments | UV-Vis Spectrophotometer, HIC-HPLC system, LC-MS system. |

Pre-Conjugation Antibody Preparation